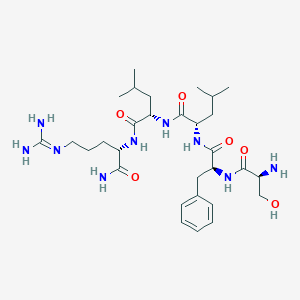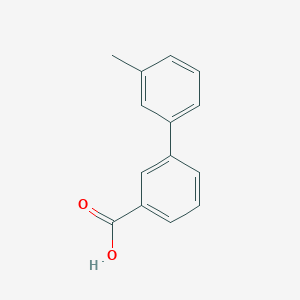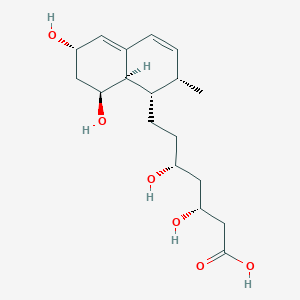
H-Ser-phe-leu-leu-arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ser-Phe-Leu-Leu-Arg-NH2 is a peptide that contains a cyclic backbone with aromatic residues . It has been shown to enhance the release of catecholamines from rat striatal slices and to inhibit platelet activation by thrombin receptor . It is also an agonist at the thrombin receptor and has been found to be effective in inhibiting the proteolytic activity of serine proteases such as thrombin, trypsin, and elastase . This peptide exhibits conformational properties that are favorable for interaction with protein receptors .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclic backbone with aromatic residues . The peptide sequence is Ser-Phe-Leu-Leu-Arg, and it ends with an amide group (NH2). The presence of aromatic residues (Phe) and basic residues (Arg) may influence the peptide’s conformation and interactions with other molecules.Physical And Chemical Properties Analysis
The peptide this compound has a molecular weight of 634.76 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
One notable research application of peptides structurally related to "H-Ser-Phe-Leu-Leu-Arg-NH2" is in the study of neuroprotective peptides, such as Humanin and its derivatives. Humanin, identified in the human brain, exhibits significant neuroprotective activity, with some derivatives showing even higher biological activity. A study by Havel, Li, and Macka (2008) explored the electrophoretic behavior of Humanin derivatives, demonstrating strong interactions with phosphate, sulfate, and sulphonate groups, which are key to their neuroprotective functions (Havel, Li, & Macka, 2008).
Peptide Adsorption Studies
Research into the adsorption of amino acids and peptides on surfaces provides insights into their structural orientations and interactions at the molecular level. Podstawka, Ozaki, and Proniewicz (2004) measured Surface-Enhanced Raman Scattering (SERS) spectra for various amino acids and their dipeptides, shedding light on the geometry and orientation of these molecules on silver surfaces. This kind of study is crucial for understanding the biochemical properties of peptides related to "this compound" (Podstawka, Ozaki, & Proniewicz, 2004).
Peptide and Protein Analysis
The structural analysis of peptides and proteins through techniques such as HPLC and ion mobility-TOFMS is critical for understanding their functions and interactions. A study by Srebalus Barnes and colleagues (2002) demonstrated the use of these techniques to resolve isomeric peptide mixtures, which is essential for studying complex peptide structures including those similar to "this compound" (Srebalus Barnes et al., 2002).
Peptide Hydrolysis and Enzymatic Studies
The study of peptide hydrolysis by enzymes provides valuable insights into their metabolic pathways and biological activities. Breddam, Widmer, and Meldal (2009) investigated the amidation of growth hormone-releasing factor by serine carboxypeptidase catalyzed transpeptidation, which has implications for understanding the processing and function of peptides including those structurally related to "this compound" (Breddam, Widmer, & Meldal, 2009).
Biological Activity and Peptide Design
The design and synthesis of peptide analogs based on natural sequences like "this compound" play a crucial role in developing new therapeutics and understanding peptide interactions. Smirnova et al. (2020) synthesized analogs of the antimicrobial peptide indolicidin to create broad-spectrum biocides with low hemolytic activity, demonstrating the potential for peptides with similar sequences to "this compound" in antimicrobial applications (Smirnova et al., 2020).
Wirkmechanismus
H-Ser-Phe-Leu-Leu-Arg-NH2 acts as an agonist at the thrombin receptor . It enhances the release of catecholamines from rat striatal slices and inhibits platelet activation by the thrombin receptor . It is also effective in inhibiting the proteolytic activity of serine proteases such as thrombin, trypsin, and elastase .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPTZOOUNAWQA-LSBAASHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)








